![molecular formula C25H26N6O3S B2475365 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 852437-28-6](/img/structure/B2475365.png)
2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H26N6O3S and its molecular weight is 490.58. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibitory Effects on Enzymes and Cells
Inhibition of 15-Lipoxygenase : Derivatives of triazolothiadiazines, closely related to the specified compound, have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase (15-LO), demonstrating significant inhibition potential (Asghari et al., 2016).
Anticancer Activity : Triazolothiadiazine derivatives, structurally related to the compound , have shown significant in vitro anticancer activity against various cancer cell lines, notably renal cancer and leukemia (Arandkar & Vedula, 2018).
Antiproliferative Effects : [1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy derivatives, similar in structure to the compound under discussion, have been studied for their antiproliferative activity on endothelial and tumor cells, indicating potential in cancer research (Ilić et al., 2011).
Antiviral and Antitumoral Activity : Compounds with the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine moiety, closely resembling the specified compound, have been evaluated for their antiviral and antitumoral activities, showing promising results in inhibiting tubulin polymerization (Jilloju et al., 2021).
Antioxidant Ability : Certain derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, structurally related to the compound of interest, have demonstrated significant antioxidant ability, surpassing known antioxidants like ascorbic acid in some assays (Shakir et al., 2017).
Antibacterial and Antifungal Activities
Activity Against Bacterial and Fungal Species : Some newly synthesized compounds incorporating a [1,2,4]triazolo[4,3-b]pyridazine moiety, similar in structure to the specified compound, have shown moderate effects against bacterial and fungal species, highlighting their potential in antimicrobial research (Abdel‐Aziz et al., 2008).
Antiviral Activity Against Hepatitis-A Virus : Derivatives of [1,2,4]triazolo[4,3-b]pyridazine, structurally related to the compound , have displayed promising antiviral activity against hepatitis-A virus (HAV), indicating potential therapeutic applications (Shamroukh & Ali, 2008).
Antimicrobial Properties : Pyrazoline and pyrazole derivatives, which share structural similarities with the compound of interest, have been studied for their antibacterial and antifungal activities, showing effectiveness against various microorganisms (Hassan, 2013).
Miscellaneous Applications
- Potential in Heterocyclic Chemistry : The compound's structural features, particularly the [1,2,4]triazolo[3,4-b]pyridazine moiety, have been used in the synthesis of various heterocycles, indicating its utility in the field of organic synthesis and drug discovery (Darweesh et al., 2016).
Propiedades
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3S/c1-33-20-9-8-18(16-21(20)34-2)25-27-26-22-10-11-23(28-31(22)25)35-17-24(32)30-14-12-29(13-15-30)19-6-4-3-5-7-19/h3-11,16H,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPOSJYEMPLROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

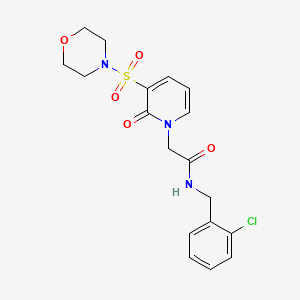
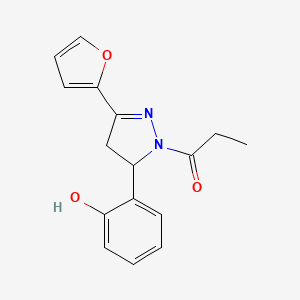
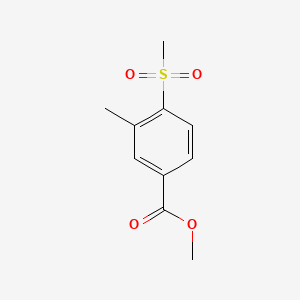
![N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2475293.png)
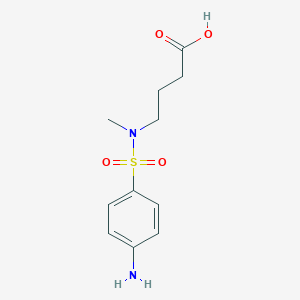
![2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2475295.png)

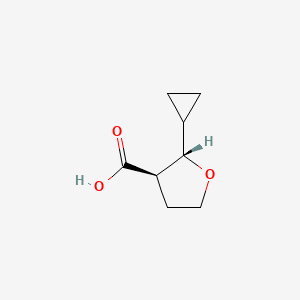
![2-[benzyl(1-methoxy-2-methylpropan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2475299.png)

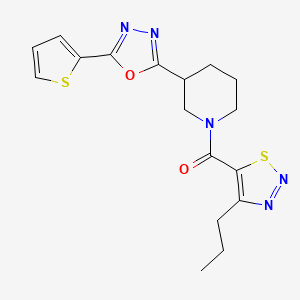
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2475303.png)
![6-(thiophen-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2475304.png)
